N-(4-methoxy-3-(1H-tetrazol-1-yl)phenyl)benzenesulfonamide
Description
N-(4-Methoxy-3-(1H-tetrazol-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a methoxy group at the 4-position and a tetrazole ring at the 3-position of the phenyl group. The tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing metabolic stability and binding interactions with biological targets such as enzymes or receptors . This compound’s structural uniqueness lies in the synergistic combination of its substituents:
- Methoxy group: Increases lipophilicity, aiding membrane permeability.
- Tetrazole ring: Provides hydrogen-bonding capability and mimics carboxylate groups, improving target affinity.
- Sulfonamide backbone: Imparts acidity and structural rigidity, common in pharmacologically active molecules.
Properties
IUPAC Name |
N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c1-22-14-8-7-11(9-13(14)19-10-15-17-18-19)16-23(20,21)12-5-3-2-4-6-12/h2-10,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIMWJNXDIQKBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy-3-(1H-tetrazol-1-yl)phenyl)benzenesulfonamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach using azides and alkynes. This reaction is often catalyzed by copper(I) salts.
Attachment to the Phenyl Group: The tetrazole ring is then attached to a phenyl group through a nucleophilic substitution reaction.
Formation of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the phenyl group to introduce the benzenesulfonamide moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) on the phenyl ring, converting them to amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
N-(4-methoxy-3-(1H-tetrazol-1-yl)phenyl)benzenesulfonamide has shown potential as an anticancer agent. Studies have indicated that compounds with a tetrazole moiety can exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a series of sulfonamide derivatives, including this compound, exhibited selective cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The presence of the tetrazole ring was crucial for enhancing the anticancer activity .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
This data suggests that this compound may serve as a lead compound for developing new antibiotics .
Pharmacological Applications
3. G Protein-Coupled Receptor Modulation
Research has indicated that compounds containing tetrazole structures can act as modulators of G protein-coupled receptors (GPCRs). This is significant because GPCRs are critical targets in drug development due to their role in various physiological processes.
Case Study:
A study investigated the effects of tetrazole-containing sulfonamides on glucose metabolism via GPCR pathways. The findings suggested that these compounds could enhance insulin secretion in vitro, indicating potential applications in diabetes treatment .
Mechanism of Action
The mechanism of action of N-(4-methoxy-3-(1H-tetrazol-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit the activity of enzymes such as angiotensin-converting enzyme, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs with Tetrazole and Sulfonamide Moieties
The following compounds share core structural features but differ in substituents, leading to distinct biological and chemical properties:
| Compound Name | Molecular Formula | Key Structural Differences | Biological Impact | Reference |
|---|---|---|---|---|
| 2,5-Dichloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide | C₁₄H₁₂Cl₂N₄O₃S | Chlorine atoms at 2,5-positions of benzene | Enhanced anticancer activity due to electron-withdrawing Cl atoms | |
| 4-Methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide | C₁₄H₁₃N₄O₃S | Lacks chlorine substituents | Reduced cytotoxicity compared to chlorinated analogs | |
| 4-tert-Butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide | C₁₅H₁₈ClN₅O₂S | tert-Butyl group at 4-position | Increased steric hindrance alters enzyme binding | |
| N-(3-Methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide | C₁₅H₁₃N₄O₂ | Benzamide instead of sulfonamide | Lower solubility; shifted pharmacological profile |
Substituent Effects on Pharmacological Activity
- Chlorine Substitution : The presence of Cl atoms (e.g., 2,5-dichloro analog) enhances electron-withdrawing effects, increasing reactivity and anticancer potency .
- Fluorine Incorporation : Fluorinated analogs (e.g., 3-fluorophenyl derivatives) exhibit improved metabolic stability and receptor binding due to fluorine’s electronegativity .
- Alkyl Groups : tert-Butyl or methyl groups introduce steric effects, modulating interactions with hydrophobic enzyme pockets .
Heterocyclic Core Modifications
Replacing tetrazole with other heterocycles significantly alters bioactivity:
- Triazolopyridazine Core (): Displays higher reactivity but reduced specificity for cancer targets compared to tetrazole derivatives.
- Piperazinyl Groups (e.g., SB-258585 in ): Improve CNS penetration, making such analogs more effective in neurological applications.
Biological Activity
N-(4-methoxy-3-(1H-tetrazol-1-yl)phenyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound possesses the following molecular characteristics:
- Molecular Formula : C14H13N5O3S
- Molecular Weight : 331.35 g/mol
- Chemical Structure : The compound features a sulfonamide group attached to a phenyl ring, which is further substituted with a methoxy group and a tetrazole moiety.
The biological activity of this compound can be attributed to several mechanisms:
- Antiviral Activity : Similar compounds in the N-phenylbenzamide class have demonstrated antiviral effects by increasing intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication, including that of Hepatitis B virus (HBV) . This mechanism suggests that this compound may also exhibit antiviral properties.
- Anticancer Activity : Research indicates that derivatives of sulfonamides can target multiple pathways in cancer cells. For instance, compounds with similar structures have been shown to inhibit tubulin polymerization and STAT3 phosphorylation, leading to reduced cancer cell proliferation . These dual-targeting capabilities could be significant for developing effective anticancer therapies.
Antiviral Studies
In vitro studies have indicated that derivatives similar to this compound exhibit promising anti-HBV activity. The mechanism involves the upregulation of A3G levels, which directly inhibits HBV replication .
Anticancer Studies
A recent study highlighted the efficacy of sulfonamide derivatives in targeting STAT3 and tubulin in various cancer cell lines, such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer). The compound DL14 from this class showed IC50 values of 1.35 µM, 2.85 µM, and 3.04 µM against these cell lines respectively .
Case Study 1: Anti-HBV Activity
In a controlled study using HepG2.2.15 cells, this compound demonstrated significant inhibition of HBV DNA replication, with an IC50 value comparable to established antiviral agents . The study emphasized the potential for this compound to serve as a therapeutic option for HBV infections.
Case Study 2: Antitumor Efficacy
Another investigation assessed the antitumor effects of sulfonamide derivatives in vivo using xenograft models. The results indicated that compounds like DL14 could inhibit tumor growth by over 80%, showcasing their potential as effective anticancer agents .
Data Tables
| Biological Activity | IC50 Values (µM) | Target |
|---|---|---|
| Anti-HBV | Not specified | HBV DNA |
| Anticancer (A549) | 1.35 | Tubulin |
| Anticancer (MDA-MB-231) | 2.85 | STAT3 |
| Anticancer (HCT-116) | 3.04 | Tubulin |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group and methoxy substituent are key sites for nucleophilic substitution.
-
Sulfonamide Nitrogen Reactivity : The sulfonamide nitrogen can act as a leaving group under basic conditions, facilitating substitutions with nucleophiles such as amines or alkoxides. For example, reaction with sodium hydroxide generates intermediates for further functionalization.
-
Methoxy Group Demethylation : Strong nucleophiles (e.g., HI) can displace the methoxy group, forming hydroxyl derivatives. This is critical for modifying electronic properties in drug design.
Table 1: Nucleophilic Substitution Conditions
| Reaction Site | Reagent | Conditions | Product |
|---|---|---|---|
| Sulfonamide nitrogen | NaOH | 80°C, aqueous ethanol | Deprotonated intermediate |
| Methoxy group | HI (48%) | Reflux, 12 hours | Hydroxyphenyl derivative |
Oxidation Reactions
The methoxy and tetrazole groups are susceptible to oxidation:
-
Methoxy to Carbonyl : Oxidation with potassium permanganate (KMnO₄) in acidic conditions converts the methoxy group to a carbonyl moiety.
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Tetrazole Ring Oxidation : Hydrogen peroxide (H₂O₂) oxidizes the tetrazole ring to form nitroso intermediates, which stabilize via tautomerization.
Key Data :
-
Oxidation of the methoxy group proceeds at 60–80°C with a yield of ~72%.
-
Tetrazole oxidation requires dilute H₂O₂ (3%) to avoid over-oxidation.
Reduction Reactions
Reductive modifications target the sulfonamide and aryl rings:
-
Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro substituents to amines, enhancing solubility for biological assays.
-
Sulfonamide Stability : Lithium aluminum hydride (LiAlH₄) selectively reduces ester groups without degrading the sulfonamide.
Table 2: Reduction Parameters
| Target Group | Reagent | Conditions | Outcome |
|---|---|---|---|
| Nitro | H₂ (1 atm), Pd-C | RT, 6 hours | Primary amine derivative |
| Ester | LiAlH₄ | Dry THF, 0°C to RT | Alcohol product |
Acid-Base Reactions
The tetrazole ring (pKa ~4.9) and sulfonamide (pKa ~10) exhibit distinct acid-base behavior:
-
Protonation/Deprotonation : In acidic media (pH < 4), the tetrazole ring protonates, enhancing electrophilicity. Under basic conditions (pH > 10), the sulfonamide deprotonates, forming a resonance-stabilized anion.
Research Insight :
-
pH-dependent solubility profiles confirm these transitions, with maximum solubility observed at pH 7–8.
Cycloaddition Reactions
The tetrazole ring participates in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocycles. For example:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The tetrazole reacts with terminal alkynes to generate triazole derivatives, a reaction leveraged in click chemistry.
Conditions :
-
Catalyst: Cu(I) (e.g., CuSO₄/sodium ascorbate).
-
Solvent: DMF/H₂O (9:1), 50°C, 8 hours.
Biological Activity and Reaction Relevance
While not a direct chemical reaction, the tetrazole’s role as a carboxylic acid bioisostere (e.g., in enzyme inhibition) underscores its synthetic utility. Molecular docking studies reveal that derivatives of this compound bind to dihydropteroate synthase via hydrogen bonding with the tetrazole nitrogen .
Q & A
Basic Research Question
- Spectroscopy :
- - and -NMR : Assign peaks for the methoxy group (~3.8 ppm), tetrazole protons (8.5–9.5 ppm), and sulfonamide NH (~10 ppm) ().
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] or [M-H].
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm) and tetrazole C-N vibrations (~1600 cm).
- Crystallography :
How should researchers design experiments to evaluate the compound’s bioactivity and selectivity?
Advanced Research Question
- Target Identification : Prioritize enzymes/receptors with known interactions with tetrazole or sulfonamide motifs (e.g., carbonic anhydrases, kinases).
- Assay Design :
- In vitro : Enzyme inhibition assays (IC) under physiological pH (7.4) with controls for solubility (use DMSO <1% v/v).
- Cellular Models : Test cytotoxicity (MTT assay) and pathway modulation (e.g., Akt-mTOR via Western blotting) ().
- Selectivity Screening : Compare activity against related targets (e.g., CCR4 antagonists in ) using competitive binding assays.
Data Interpretation : Use dose-response curves and statistical tools (e.g., GraphPad Prism) to calculate efficacy metrics .
How can contradictions in structure-activity relationship (SAR) data be resolved?
Advanced Research Question
- Case Study : If a substituent modification (e.g., replacing methoxy with ethoxy) unexpectedly reduces activity:
- Hypothesis Testing :
Assess steric/electronic effects via DFT calculations (e.g., charge distribution on the tetrazole ring).
Validate solubility differences (logP measurement) affecting membrane permeability.
- Orthogonal Assays : Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies.
- Meta-Analysis : Cross-reference with SAR trends in analogous benzenesulfonamide derivatives () to identify conserved pharmacophores.
Key Reference : highlights tetrazole’s role in F-actin regulation, suggesting cellular context impacts SAR outcomes .
What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Advanced Research Question
- Challenges :
- Crystal Quality : Poor diffraction due to flexible methoxy/tetrazole groups.
- Disorder : Common in sulfonamide moieties; partial occupancy refinement required.
- Solutions :
Example : ’s supplementary crystallographic data (IUCr archives) provide benchmarks for bond-length/angle validation .
What are the methodological considerations for studying the compound’s stability under physiological conditions?
Advanced Research Question
- Stability Assays :
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C; monitor degradation via HPLC.
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation.
- Degradation Products : Identify via LC-MS/MS (e.g., sulfonic acid derivatives from sulfonamide cleavage).
- Formulation Strategies : Encapsulation in cyclodextrins or liposomes to enhance stability ().
Note : ’s metabolite identification workflow in rats is a template for in vivo stability studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
